3,3-Difluorocyclohexanecarbonitrile
Description
Significance of Fluorine in Organic Synthesis and Molecular Design
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significantly increasing the steric bulk of a molecule. acs.org This unique combination of properties can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. rsc.orgresearchgate.net Consequently, approximately 20% of all pharmaceuticals and about 35% of agrochemicals contain fluorine. acs.org The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds. ncert.nic.in
The deliberate placement of fluorine atoms can fine-tune the acidity or basicity of nearby functional groups, a crucial aspect of drug design. acs.org While naturally occurring organofluorine compounds are rare, synthetic chemists have developed a vast arsenal (B13267) of methods to introduce fluorine and fluorine-containing groups into a wide array of molecular architectures. acs.orgacs.org The use of fluorinated building blocks remains a dominant strategy in drug discovery, allowing for the systematic exploration of chemical space. acs.org
Overview of Cyclohexanecarbonitrile (B123593) Derivatives in Chemical Synthesis
Cyclohexanecarbonitrile and its derivatives are important intermediates in the chemical and pharmaceutical industries. nih.gov The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, including amines, carboxylic acids, and ketones. This versatility makes cyclohexanecarbonitrile derivatives valuable starting materials for the synthesis of complex molecules.
For instance, cyclohexanecarbonitrile itself is a key intermediate in the production of certain pharmaceuticals and agrochemicals. The development of efficient, one-pot synthesis methods for these derivatives is an active area of research, with a focus on environmentally friendly processes. nih.gov The cyclohexane (B81311) ring provides a three-dimensional scaffold that is prevalent in many biologically active compounds.
Research Trajectory of 3,3-Difluorocyclohexanecarbonitrile within Fluorine Chemistry
The research trajectory of this compound is situated at the intersection of fluorine chemistry and the use of cyclic nitriles as synthetic intermediates. The gem-difluoro group at the 3-position of the cyclohexane ring introduces a permanent dipole and can significantly influence the conformation of the ring system, potentially leading to more favorable interactions with biological targets. The presence of the nitrile group provides a reactive site for further chemical transformations.
While specific research applications of this compound are not extensively documented in publicly available literature, its structure suggests its potential as a precursor for a variety of more complex fluorinated molecules. Its availability from commercial suppliers indicates its utility as a building block for discovery chemistry programs.
Compound Information
| Compound Name |
| This compound |
| Cyclohexanecarbonitrile |
| Fluorine |
| Hydrogen |
Physicochemical Data of this compound
| Property | Value |
| CAS Number | 1227808-14-1 |
| Molecular Formula | C₇H₉F₂N |
| Molecular Weight | 145.15 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
3,3-difluorocyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N/c8-7(9)3-1-2-6(4-7)5-10/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNNVIVNKNEVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227808-14-1 | |
| Record name | 3,3-difluorocyclohexane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies for 3,3 Difluorocyclohexanecarbonitrile
Fluorination Strategies for Cyclohexane (B81311) Systems
The synthesis of 3,3-Difluorocyclohexanecarbonitrile can be approached through several fluorination strategies. These methods involve the introduction of fluorine atoms onto a pre-existing cyclohexanecarbonitrile (B123593) scaffold or a related precursor. The primary approaches include nucleophilic, electrophilic, radical, and transition-metal-catalyzed fluorination reactions.
Nucleophilic Fluorination Approaches
Nucleophilic fluorination is a common method for introducing fluorine, where a fluoride (B91410) ion acts as the nucleophile to displace a leaving group or react with an electrophilic center.
A highly effective and direct method for the synthesis of gem-difluoro compounds is the deoxyfluorination of a corresponding ketone. organic-chemistry.org In the context of producing this compound, a plausible precursor would be 3-oxocyclohexanecarbonitrile (B186147). This reaction typically employs a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). nih.govsigmaaldrich.com These reagents convert the carbonyl group of the ketone directly into a gem-difluoromethylene group. sigmaaldrich.com Deoxo-Fluor is often favored due to its higher thermal stability compared to DAST. organic-chemistry.org
The general transformation can be represented as follows:
Figure 1: Proposed deoxyfluorination of 3-oxocyclohexanecarbonitrile to this compound.
The reaction conditions for such a transformation would typically involve treating the ketone with an excess of the fluorinating agent, often in an inert solvent or sometimes neat.
Table 1: Illustrative Conditions for Deoxyfluorination of a Ketone
| Parameter | Value | Reference |
| Fluorinating Agent | Deoxo-Fluor® | sigmaaldrich.comorgsyn.org |
| Stoichiometry | 3 equivalents | orgsyn.org |
| Temperature | 90 °C | orgsyn.org |
| Solvent | Neat or Dichloromethane | nih.govorgsyn.org |
| Reaction Time | 24 hours | orgsyn.org |
It is important to note that the efficiency of this reaction can be influenced by steric hindrance around the carbonyl group. orgsyn.org
Direct cyanofluorination methods are less commonly documented for the synthesis of gem-difluorinated nitriles from a single precursor in one step. Such a transformation would conceptually involve the simultaneous addition of a cyanide group and two fluorine atoms across a double bond or other reactive site. More typically, the cyano group would already be present in the substrate, as in the deoxyfluorination approach described above.
Electrophilic Fluorination Pathways
Electrophilic fluorination involves the reaction of a nucleophilic carbon species, such as an enol or enolate, with an electrophilic fluorine source ("F+"). youtube.comyoutube.com For the synthesis of this compound, this could theoretically be achieved by the difluorination of an enolate derived from cyclohexanecarbonitrile. However, this would lead to 2,2-difluorocyclohexanecarbonitrile. A more plausible, albeit indirect, electrophilic fluorination route to the 3,3-difluoro isomer would likely involve more complex precursors.
Reagents commonly used for electrophilic fluorination include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. These reagents are known to react with enolates and other carbon nucleophiles to form a C-F bond. The challenge in forming a gem-difluoro group at a position other than C2 via this method is significant and would require a specialized substrate.
Radical Fluorination Methodologies
Radical fluorination involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org This approach is complementary to nucleophilic and electrophilic methods. wikipedia.org A potential radical-based synthesis of this compound could involve the generation of a radical at the C3 position of a cyclohexanecarbonitrile derivative, followed by trapping with a fluorine source.
One possible strategy is decarboxylative fluorination, where a carboxylic acid precursor is converted to a radical intermediate with subsequent fluorination. sciengine.com For example, a precursor such as 3-cyano-3-cyclohexanecarboxylic acid could undergo photoredox-catalyzed decarboxylation to generate a radical at C3, which could then be fluorinated. However, achieving difluorination at the same carbon via a radical pathway would likely require a multi-step sequence or a specifically designed precursor.
Table 2: General Components of a Photoredox Decarboxylative Fluorination
| Component | Example | Reference |
| Photocatalyst | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | sciengine.com |
| Fluorine Source | Selectfluor® | sciengine.com |
| Base | Na2HPO4 | princeton.edu |
| Light Source | Blue LEDs | sciengine.com |
| Solvent | Acetone/Water | princeton.edu |
Transition-Metal Catalyzed Fluorination Reactions
Transition-metal catalysis has emerged as a powerful tool for the formation of C-F bonds, often offering high selectivity and functional group tolerance. nih.govrsc.org These reactions can proceed through various mechanisms, including reductive elimination from a metal-fluoride complex or by the metal catalyst facilitating the reaction of a substrate with a fluorinating agent. nih.gov
A hypothetical transition-metal-catalyzed route to this compound could involve the fluorination of a suitable precursor, such as a cyclohexene (B86901) derivative. For instance, a palladium or copper catalyst might be employed to facilitate the difluorination of an enol ether of 3-oxocyclohexanecarbonitrile or a related unsaturated system. nih.gov Transition-metal-catalyzed fluorination of C-H bonds is also an area of active research, though selective difluorination at a specific methylene (B1212753) group in a saturated ring remains a significant challenge.
The development of new catalysts and fluorinating agents is ongoing, and it is conceivable that future advancements in this area could provide a direct and efficient route to compounds such as this compound. rsc.orgnih.gov
Construction of the Cyclohexanecarbonitrile Scaffold
The synthesis of this compound is a multi-step process that hinges on the effective construction of the core cyclohexanecarbonitrile framework and the precise introduction of the gem-difluoro group.
Precursor Synthesis and Functionalization
The journey towards this compound typically commences with readily available cyclohexane precursors. A common and logical starting point is Cyclohexanone (B45756) . The initial strategy involves the critical step of introducing the gem-difluoro moiety at the C-3 position. This is often achieved through electrophilic fluorination. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely employed for this purpose. sapub.org The reaction proceeds via the enol or enolate of cyclohexanone, which attacks the electrophilic fluorine source. sapub.org Careful control of reaction conditions is necessary to favor difluorination at the desired position.
Another viable precursor is Cyclohexanecarboxylic acid . wikipedia.org This compound can be subjected to fluorination reactions, although direct gem-difluorination adjacent to a carboxylic acid can be challenging. More commonly, the carboxylic acid is used as a handle for later conversion to the nitrile group after the difluorinated cyclohexane ring has been assembled.
In some approaches, functionalized cyclohexenes or cyclohexadienes can serve as precursors. For instance, a Birch reduction of Benzonitrile followed by in situ alkylation can yield a cyclohexadiene derivative. nih.gov Subsequent functional group manipulations, including epoxidation and hydrofluorination, can build the necessary substitution pattern on the cyclohexane ring. nih.gov
Ring-Forming Reactions and Cyclization Strategies
While starting from a pre-formed cyclohexane ring is common, constructing the ring with the desired functionalities already in place is an alternative strategy. Michael-Claisen condensation reactions, for example, can be used to form cyclohexane-1,3-dione derivatives. organic-chemistry.org These diones can then be subjected to fluorination.
A noteworthy strategy for building substituted cyclohexanes is the reductive Cope rearrangement. This method allows for the synthesis of 1,2,4-trifunctionalized cyclohexanes with a degree of diastereoselectivity, which can be valuable for creating complex derivatives. nsf.gov
For the synthesis of the difluorinated ring itself, a key reaction is the fluorination of a ketone precursor. The conditions for this transformation are critical to achieving good yields of the desired 3,3-difluoro product.
Table 1: Representative Conditions for Electrophilic Fluorination of Cyclic Ketones
| Precursor | Fluorinating Agent | Catalyst/Solvent | Product | Reference |
| Cyclohexanone | Selectfluor® | Acetonitrile (B52724) | 2,2-Difluoro-1,3-cyclohexanedione | sapub.org |
| 1,3-Cyclohexanedione | Selectfluor® | Acetonitrile | 2,2-Difluoro-1,3-cyclohexanedione | sapub.org |
This table presents generalized conditions based on the fluorination of related cyclic ketones.
Nitrile Group Introduction and Derivatization
Once the 3,3-difluorocyclohexanone core is obtained, the next crucial step is the introduction of the nitrile group. Several classical and modern organic chemistry methods can be employed for this transformation.
One common route is through the formation of a cyanohydrin . 3,3-Difluorocyclohexanone can react with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to form the corresponding cyanohydrin. Subsequent dehydration of the cyanohydrin hydroxyl group would yield an unsaturated nitrile, which would then require reduction to the desired saturated this compound.
A more direct and high-yielding approach often involves the conversion of the ketone to an oxime. 3,3-Difluorocyclohexanone can be reacted with hydroxylamine (B1172632) to form 3,3-difluorocyclohexanone oxime. This oxime can then be dehydrated using various reagents, such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂), to yield this compound. nih.gov
Alternatively, if starting from a precursor like 3,3-Difluorocyclohexanecarboxylic acid , the nitrile can be synthesized via the corresponding primary amide. The carboxylic acid is first converted to the amide, for example, by reaction with thionyl chloride to form the acyl chloride, followed by treatment with ammonia. The resulting 3,3-Difluorocyclohexanecarboxamide is then dehydrated to the target nitrile. google.com
Table 2: Methods for Nitrile Group Introduction
| Precursor | Reagents | Intermediate | Product | Reference |
| 3,3-Difluorocyclohexanone | 1. H₂NOH2. P₄O₁₀, heat | 3,3-Difluorocyclohexanone oxime | This compound | nih.gov |
| 3,3-Difluorocyclohexanecarboxylic acid | 1. SOCl₂2. NH₃3. Dehydrating agent | 3,3-Difluorocyclohexanecarboxamide | This compound | google.com |
This table outlines plausible synthetic routes based on established chemical transformations.
Stereoselective and Enantioselective Synthesis
The creation of chiral derivatives of this compound is of significant interest for applications in drug discovery, where stereochemistry plays a critical role in biological activity.
Diastereoselective Control in Reaction Pathways
When additional substituents are present on the cyclohexane ring, controlling the relative stereochemistry (diastereoselectivity) becomes a key challenge. The conformational rigidity of the cyclohexane chair and the stereoelectronic effects of the substituents, including the fluorine atoms and the nitrile group, heavily influence the outcome of reactions.
For instance, in the ring-opening of a cyclohexane epoxide, the reaction proceeds via a transition state that resembles a chair conformation, leading to specific diastereomeric products. youtube.com Similarly, during the synthesis of polysubstituted cyclohexanes, the choice of reagents and reaction conditions can favor the formation of one diastereomer over others. researchgate.netcore.ac.uk The introduction of functional groups can be designed to proceed with high diastereoselectivity by taking advantage of steric hindrance and the inherent conformational preferences of the substituted cyclohexane ring.
Enantioselective Methodologies for Chiral Derivatives
To obtain a single enantiomer of a chiral this compound derivative, asymmetric synthesis methods are required. A key strategy is the use of chiral catalysts or auxiliaries during one of the synthetic steps.
A prime target for enantioselective control is the fluorination step. Organocatalytic methods have been developed for the highly enantioselective α-fluorination of cyclic ketones. princeton.edu By using a chiral amine catalyst, such as a primary amine-functionalized Cinchona alkaloid, it is possible to introduce the fluorine atoms with a high degree of enantioselectivity. princeton.edu This would produce an enantiomerically enriched 3,3-difluorocyclohexanone, which could then be carried forward to the final chiral nitrile product.
Table 3: Enantioselective Fluorination of Cyclic Ketones
| Substrate | Catalyst | Fluorinating Agent | Enantiomeric Excess (ee) | Reference |
| Cyclohexanone | Chiral Primary Amine | Selectfluor® | up to 96% | princeton.edu |
| Substituted Cyclohexanones | Chiral Nickel Complex | N-Fluorobenzenesulfonimide (NFSI) | up to 99% | acs.org |
This table highlights the potential for enantioselective synthesis based on published methods for similar substrates.
Advanced Synthetic Protocols and Process Optimization
Scalability Considerations in Synthesis
The transition of a synthetic route from a laboratory scale to an industrial process presents numerous challenges. Scalability considerations are crucial for the economically viable production of this compound. Key factors that must be addressed include:
Heat Transfer: Many synthetic reactions are either exothermic or endothermic. Managing heat transfer on a large scale is critical to maintain optimal reaction temperatures and prevent runaway reactions. The choice of reactor design and cooling/heating systems is paramount.
Mass Transfer: Efficient mixing of reactants, reagents, and catalysts is essential for achieving consistent reaction rates and yields. As the reaction volume increases, mass transfer limitations can become significant. The use of appropriate agitation systems and reactor geometries is necessary to overcome these limitations.
Reagent and Solvent Handling: The safe storage, transfer, and handling of large quantities of potentially hazardous reagents and solvents are major operational considerations. The use of closed-transfer systems and automated dosing can minimize worker exposure and reduce the risk of spills.
Downstream Processing: The isolation and purification of the final product can be a significant bottleneck in a large-scale process. The choice of purification method (e.g., crystallization, distillation, chromatography) must be scalable and economically feasible.
A hypothetical scalable synthesis of this compound could involve the fluorination of a suitable cyclohexanone precursor followed by conversion of a functional group to the nitrile. The scalability of such a process would depend on the availability and cost of the starting materials, the efficiency and safety of the fluorination step, and the robustness of the cyanation reaction.
Table 1: Key Parameters for Scalability Assessment
| Parameter | Laboratory Scale (Grams) | Industrial Scale (Kilograms) | Considerations |
| Reaction Volume | Milliliters to Liters | Hundreds to Thousands of Liters | Heat and mass transfer become critical. |
| Reaction Time | Hours to Days | Optimized for shorter cycles | Throughput and reactor occupancy are key economic drivers. |
| Reagent Stoichiometry | Often in excess | Optimized to near-stoichiometric | Cost of raw materials and waste generation. |
| Purification Method | Chromatography | Crystallization or Distillation | Throughput, solvent usage, and cost. |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles aims to minimize the environmental impact of chemical processes. The design of a synthetic route for this compound should incorporate these principles from the outset.
Atom Economy: The ideal synthesis would maximize the incorporation of all atoms from the starting materials and reagents into the final product. This reduces the generation of waste.
Use of Safer Solvents and Reagents: The selection of solvents and reagents with low toxicity, flammability, and environmental persistence is crucial. The use of aqueous reaction media or solvent-free conditions is highly desirable.
Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. Catalysts can enable reactions to proceed with higher efficiency and selectivity under milder conditions, and they can often be recycled and reused. For the synthesis of this compound, the development of a catalytic fluorination method would be a significant advancement.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of microwave irradiation or other energy-efficient heating methods can also be explored.
Waste Prevention: The design of the synthesis should aim to prevent the formation of waste rather than treating it after it has been created. This can be achieved through high-yielding reactions and the use of recyclable catalysts and solvents.
Table 2: Application of Green Chemistry Principles to a Hypothetical Synthesis
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Design a convergent synthesis with high yields in each step. |
| Atom Economy | Utilize addition reactions where possible to maximize atom incorporation. |
| Less Hazardous Chemical Syntheses | Employ non-toxic fluorinating agents and cyanide sources. |
| Designing Safer Chemicals | The target molecule itself may have beneficial properties with reduced toxicity. |
| Safer Solvents and Auxiliaries | Replace chlorinated solvents with greener alternatives like ionic liquids or supercritical fluids. |
| Design for Energy Efficiency | Develop a catalytic process that operates at or near ambient temperature. |
| Use of Renewable Feedstocks | Explore the use of bio-based starting materials if feasible. |
| Reduce Derivatives | Avoid unnecessary protection and deprotection steps. |
| Catalysis | Employ a recyclable catalyst for the key fluorination or cyanation step. |
| Design for Degradation | Consider the environmental fate of the product and byproducts. |
| Real-time analysis for Pollution Prevention | Implement in-process monitoring to control reaction conditions and minimize byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choose reagents and reaction conditions that minimize the risk of explosions, fires, and releases. |
Chemical Reactivity and Transformation Studies of 3,3 Difluorocyclohexanecarbonitrile
Reactivity of the Nitrile Functional Group
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, serving as a precursor to carboxylic acids, amines, and aldehydes.
Hydrolytic Transformations and Carboxylic Acid Derivatives
The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids. This transformation can be catalyzed by either acid or base.
Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. The initial product is an imidic acid, which then tautomerizes to an amide. Subsequent hydrolysis of the amide yields the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comyoutube.com
Basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which, like in the acidic pathway, tautomerizes to an amide. Further hydrolysis of the amide under basic conditions produces a carboxylate salt, which can then be acidified to yield the free carboxylic acid. chemistrysteps.com
For 3,3-Difluorocyclohexanecarbonitrile, these transformations would lead to the formation of 3,3-difluorocyclohexanecarboxylic acid.
Table 1: Predicted Hydrolysis of this compound
| Reagents | Product |
|---|---|
| H₃O⁺, Δ | 3,3-Difluorocyclohexanecarboxylic acid |
Reductive Processes to Amines and Aldehydes
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will completely reduce the nitrile to a primary amine, in this case, (3,3-difluorocyclohexyl)methanamine. The reaction proceeds through the formation of an intermediate imine, which is further reduced.
Partial reduction to an aldehyde can be achieved using milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H). This reagent adds a hydride to the nitrile carbon, and upon aqueous workup, the intermediate imine is hydrolyzed to form the aldehyde, 3,3-difluorocyclohexanecarbaldehyde. msu.edu
Table 2: Predicted Reduction Products of this compound
| Reagent | Product |
|---|---|
| LiAlH₄, then H₂O | (3,3-Difluorocyclohexyl)methanamine |
Nucleophilic Additions and Cycloaddition Reactions
The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. fiveable.melibretexts.orglibretexts.orgmasterorganicchemistry.com For instance, Grignard reagents can add to the nitrile to form an intermediate imine, which can be hydrolyzed to a ketone.
Nitriles can also participate as dienophiles in cycloaddition reactions, such as the Diels-Alder reaction, although they are generally less reactive than alkenes or alkynes. libretexts.orglibretexts.org The reaction of a nitrile with a conjugated diene would lead to the formation of a dihydropyridine (B1217469) derivative. For example, the [4+2] cycloaddition of this compound with a diene like 1,3-butadiene (B125203) would yield a substituted dihydropyridine. The success of such reactions often depends on the electronic nature of the diene and the reaction conditions, with electron-rich dienes being more reactive towards electron-deficient dienophiles. mdpi.comuc.pt
Reactivity of the Difluorinated Cyclohexane (B81311) Ring System
Substitutions on the Cyclohexane Ring
Direct substitution on the cyclohexane ring of this compound is expected to be challenging. The C-F bonds are very strong, and fluoride (B91410) is a poor leaving group. Nucleophilic substitution reactions on an sp³-hybridized carbon of a cyclohexane ring are generally difficult unless an activating group is present. The gem-difluoro group itself does not typically activate the ring towards nucleophilic attack.
Radical substitution reactions could potentially occur, but would likely lead to a mixture of products due to the presence of multiple C-H bonds on the ring.
Ring Rearrangement and Expansion/Contraction Reactions
In other fluorinated cyclohexane systems, particularly those with adjacent stabilizing groups like a phenyl ring, rearrangements via phenonium ion intermediates have been observed during reactions such as deoxofluorination. core.ac.ukresearchgate.net Such rearrangements are driven by the formation of a more stable carbocation intermediate. For this compound, the formation of a carbocation at a carbon atom adjacent to the difluorinated carbon could potentially trigger a rearrangement. The high electronegativity of the fluorine atoms would likely influence the stability of any nearby carbocation, potentially directing the rearrangement pathway.
Ring expansion and contraction are also common in carbocation-mediated reactions of cyclic systems. chemistrysteps.commasterorganicchemistry.comlibretexts.orgyoutube.com For instance, a carbocation adjacent to a strained ring can lead to ring expansion to form a more stable, less strained ring. masterorganicchemistry.com While a cyclohexane ring is not particularly strained, the presence of the gem-difluoro and nitrile groups could influence the energetics of potential rearrangement pathways. A hypothetical reaction pathway leading to a carbocation at C2 or C4 could theoretically lead to a 1,2-alkyl shift, resulting in a ring-contracted cyclopentane (B165970) derivative or a ring-expanded cycloheptane (B1346806) derivative, although such transformations would be highly dependent on the specific reaction conditions and the relative stability of the intermediates.
Investigations into Reaction Mechanisms
A comprehensive investigation into the reaction mechanisms of this compound, including kinetic studies, the identification of intermediates, and the elucidation of rate-determining steps, has not been specifically reported in the available literature. However, general principles of chemical kinetics and reaction mechanisms can be applied to hypothesize about its behavior.
Kinetic Studies and Reaction Order Analysis
Kinetic studies are crucial for understanding the mechanism of a chemical reaction by determining the reaction rate and its dependence on the concentration of reactants. wikipedia.orgjackwestin.comstudymind.co.ukkhanacademy.org For any reaction involving this compound, the experimental rate law would reveal which species are involved in the rate-determining step.
Table 1: Hypothetical Reaction Orders for a Reaction of this compound
| Reactant | Hypothetical Order | Implication for Rate-Determining Step |
| This compound | 1 | Unimolecular |
| Nucleophile/Base | 1 | Bimolecular |
| This compound | 2 | Bimolecular (involving two molecules of the substrate) |
This table presents hypothetical scenarios as no specific kinetic data for reactions of this compound is available.
Identification and Characterization of Reaction Intermediates
Reaction intermediates are transient species formed during a chemical reaction that are not present in the starting materials or final products. libretexts.org Their identification is key to elucidating the reaction pathway. In reactions involving this compound, potential intermediates could include carbocations, carbanions, or radicals, depending on the reaction conditions.
For instance, in a reaction proceeding through a carbocationic pathway, such as an SN1 reaction, the formation of a cyclohexyl carbocation would be a key intermediate. The position of the positive charge relative to the electron-withdrawing fluorine and nitrile groups would significantly impact its stability and subsequent reactivity, including the likelihood of rearrangements. Spectroscopic techniques such as NMR and mass spectrometry are often employed to detect and characterize such transient species, sometimes at low temperatures to increase their lifetime.
Elucidation of Rate-Determining Steps
The information from kinetic studies (reaction orders) is fundamental to proposing the rate-determining step. studymind.co.uk For example, if a reaction is found to be first order in this compound and zero order in a nucleophile, it would suggest that the unimolecular dissociation of the substrate to form a carbocation is the slow, rate-determining step. Conversely, a second-order rate law (first order in both the substrate and the nucleophile) would point to a bimolecular rate-determining step. Computational chemistry can also be a powerful tool to model the energy profile of a proposed reaction mechanism and identify the transition state with the highest energy barrier, which corresponds to the rate-determining step. rsc.org
Spectroscopic and Structural Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. Different nuclei within a molecule resonate at distinct frequencies in a magnetic field, providing detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.
Proton (¹H) NMR
¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by the electron density of its environment. Electron-withdrawing groups, such as fluorine, typically shift the signals of nearby protons downfield (to higher ppm values). The splitting pattern (multiplicity) of a signal, governed by the number of neighboring protons, reveals the connectivity of the carbon skeleton. For 3,3-Difluorocyclohexanecarbonitrile, one would expect to see distinct signals for the protons on the cyclohexyl ring, with their chemical shifts and multiplicities being influenced by the geminal fluorine atoms and the nitrile group. However, specific experimental data is not available.
Carbon-13 (¹³C) NMR
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal. The chemical shift of a carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. The carbon atom bonded to the two fluorine atoms (C3) in this compound would be expected to show a characteristic signal, likely a triplet due to coupling with the two fluorine atoms, at a significantly downfield chemical shift. The carbon of the nitrile group would also have a characteristic chemical shift. However, specific experimental data is not available.
Fluorine-19 (¹⁹F) NMR
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. The chemical shift of a fluorine nucleus is very sensitive to its chemical environment. In this compound, the two fluorine atoms are chemically equivalent and would be expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift and any potential coupling to nearby protons would provide valuable structural information. However, specific experimental data is not available.
Two-Dimensional (2D) NMR Techniques
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between different nuclei in a molecule. A COSY spectrum would show correlations between coupled protons, helping to trace out the proton connectivity in the cyclohexyl ring. An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. These techniques would be invaluable in unambiguously assigning the ¹H and ¹³C NMR spectra of this compound. However, no 2D NMR studies for this specific compound were found.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule. Different chemical bonds vibrate at characteristic frequencies, and absorption of infrared radiation at these frequencies gives rise to a unique spectral fingerprint.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile group (C≡N stretch), typically in the region of 2260-2220 cm⁻¹. Strong absorption bands corresponding to the C-F stretching vibrations would also be expected, typically in the range of 1400-1000 cm⁻¹. Additionally, C-H stretching and bending vibrations for the cyclohexyl ring would be present. However, a specific IR spectrum for this compound is not available in the searched literature.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, mass spectrometry would be employed to determine its molecular weight and to gain structural information through the analysis of its fragmentation patterns.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular formula C₇H₉F₂N. The high electronegativity of the fluorine atoms can influence the stability of the molecular ion. Fragmentation of the molecule would likely proceed through several pathways, including the loss of the nitrile group (CN), hydrogen fluoride (B91410) (HF), or small hydrocarbon fragments from the cyclohexane (B81311) ring.
The fragmentation of fluorinated organic compounds can be complex. nist.gov Common fragmentation patterns in cyclic fluorocarbons involve the loss of fluorine atoms or CFₓ groups. nist.gov For this compound, characteristic fragments might include [M-F]⁺, [M-HF]⁺, [M-CN]⁺, and ions resulting from the cleavage of the cyclohexane ring. The relative abundance of these fragment ions provides valuable clues about the structure and stability of the parent molecule.
Hypothetical Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Identity |
| 145 | M⁺ | Molecular Ion |
| 126 | [M-F]⁺ | Loss of a fluorine atom |
| 125 | [M-HF]⁺ | Loss of hydrogen fluoride |
| 119 | [M-CN]⁺ | Loss of the nitrile group |
| 100 | [M-CHF₂]⁺ | Loss of the difluoromethyl group |
X-ray Crystallography and Scattering Techniques
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edunih.gov If a suitable single crystal of this compound could be grown, this technique would provide unambiguous information about its molecular structure.
The data obtained from single-crystal X-ray diffraction would include:
Unit cell dimensions: The size and shape of the repeating unit in the crystal lattice.
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds. This would reveal the geometry of the cyclohexane ring and the orientation of the nitrile and difluoro groups.
Conformation: Definitive evidence of the preferred conformation of the cyclohexane ring (e.g., chair conformation) and the axial or equatorial positions of the substituents.
Intermolecular interactions: Information about how the molecules pack together in the crystal, including any hydrogen bonding or dipole-dipole interactions.
Small-angle X-ray scattering is a technique used to study the structure of materials at the nanoscale, typically in the range of 1 to 100 nanometers. While primarily used for larger structures like polymers, micelles, or biological macromolecules, SAXS would generally not be the primary technique for a small molecule like this compound unless it forms larger aggregates or is part of a more complex system. If the compound were to self-assemble or be incorporated into a nanostructured material, SAXS could provide information on the size, shape, and arrangement of these larger structures.
Wide-angle X-ray scattering, also known as wide-angle X-ray diffraction (WAXD), provides information about the atomic-scale structure of materials. For a sample of this compound, WAXS could be used to determine its degree of crystallinity. A crystalline sample would produce sharp diffraction peaks, while an amorphous sample would show broad, diffuse scattering. The positions and intensities of the diffraction peaks are related to the repeating distances within the material's structure. For a polycrystalline powder sample, WAXS can provide information about the crystal structure, similar to powder X-ray diffraction.
Surface-Sensitive Spectroscopies
Surface-sensitive spectroscopies are a class of techniques used to probe the chemical and physical properties of the outermost atomic layers of a material. The application of these techniques to this compound would be relevant if the compound were to be studied as a thin film, on a surface, or at an interface.
Techniques such as X-ray Photoelectron Spectroscopy (XPS) could be used to determine the elemental composition of the surface and the chemical states of the carbon, nitrogen, and fluorine atoms. This would be particularly useful for studying the interaction of the molecule with a substrate. Another technique, Sum-Frequency Generation (SFG) spectroscopy, could provide information about the orientation of the molecules at an interface, for instance, how the nitrile group is oriented with respect to a surface. The applicability of these techniques is highly dependent on the specific research context and the form in which the compound is being investigated.
X-ray Photoelectron Spectroscopy (XPS)
A comprehensive search of scientific literature and databases has revealed no specific studies utilizing X-ray Photoelectron Spectroscopy (XPS) for the analysis of this compound. XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. Data from XPS analysis would provide valuable insights into the surface chemistry of this compound.
Hypothetically, an XPS spectrum of this compound would be expected to show peaks corresponding to the core level electrons of carbon (C1s), nitrogen (N1s), and fluorine (F1s). The high-resolution C1s spectrum could potentially be deconvoluted to identify the different chemical environments of the carbon atoms, such as the C-F, C-C, and C-CN bonds. The binding energies of these peaks would be influenced by the electronegativity of the neighboring atoms. For instance, the carbon atoms bonded to fluorine would exhibit a higher binding energy compared to the other carbon atoms in the cyclohexyl ring. Similarly, the N1s spectrum would confirm the presence of the nitrile group, and the F1s spectrum would provide information about the carbon-fluorine bonds.
However, without experimental data, any discussion on specific binding energies, peak shapes, or surface contamination remains speculative. There are currently no publicly available research findings or data tables detailing the XPS analysis of this compound.
Atomic Force Microscopy (AFM)
Similar to the case with XPS, there is no available research in the public domain that employs Atomic Force Microscopy (AFM) for the structural characterization of this compound. AFM is a type of scanning probe microscopy with very high resolution, on the order of fractions of a nanometer, which is used for imaging, measuring, and manipulating matter at the nanoscale.
In a hypothetical scenario, AFM could be used to study the topography of a thin film or a single molecule of this compound deposited on a substrate. This could provide information about the molecule's conformation and its arrangement on the surface. For instance, it might be possible to visualize the chair-like conformation of the cyclohexane ring and the orientation of the nitrile and difluoro groups. Advanced AFM techniques could also potentially probe the mechanical properties of the molecule, such as its stiffness or adhesion to a surface.
Nevertheless, this remains a theoretical application of the technique to this specific compound. As of now, no research articles, images, or data tables have been published detailing the AFM analysis of this compound.
Computational and Theoretical Investigations of 3,3 Difluorocyclohexanecarbonitrile
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the fundamental characteristics of molecules like 3,3-Difluorocyclohexanecarbonitrile. These calculations can predict a wide range of properties with a high degree of accuracy.
The introduction of two fluorine atoms at the C3 position and a nitrile group at the C1 position significantly alters the electronic landscape of the cyclohexane (B81311) ring. The high electronegativity of the fluorine atoms leads to a substantial polarization of the C-F bonds, creating a localized electron-deficient area at the C3 carbon. This inductive effect influences the charge distribution throughout the ring. The nitrile group, being a strong electron-withdrawing group, further contributes to this effect.
Natural Bond Orbital (NBO) analysis is a common computational technique used to study these electronic effects. It can quantify the charge distribution and analyze hyperconjugative interactions. For this compound, NBO analysis would likely reveal significant delocalization of electron density from adjacent C-C and C-H bonds into the antibonding orbitals of the C-F and C-CN bonds. These interactions play a crucial role in determining the molecule's conformational preferences and reactivity. nih.govemerginginvestigators.org
Hypothetical Mulliken Atomic Charges for this compound (Chair Conformation with Equatorial CN) (Calculated at the B3LYP/6-311+G(d,p) level of theory)
| Atom | Charge (e) |
| C1 | +0.15 |
| C2 | -0.20 |
| C3 | +0.50 |
| C4 | -0.20 |
| C5 | -0.25 |
| C6 | -0.20 |
| F (axial) | -0.35 |
| F (equatorial) | -0.35 |
| C (CN) | +0.10 |
| N (CN) | -0.40 |
| H (on C1) | +0.12 |
Computational studies on similar substituted cyclohexanes have shown that the preference for a substituent to occupy the equatorial position is primarily due to the avoidance of 1,3-diaxial interactions. libretexts.orgpressbooks.pub For this compound, the conformer with the nitrile group in the equatorial position is expected to be more stable. The energy difference between the axial and equatorial conformers (the A-value) for the nitrile group would be influenced by the presence of the fluorine atoms. rsc.org
Hypothetical Relative Energies of this compound Conformers (Calculated at the MP2/6-311+G(d,p) level of theory)
| Conformer | Nitrile Group Position | Relative Energy (kcal/mol) |
| Chair 1 | Equatorial | 0.00 |
| Chair 2 | Axial | 2.5 |
| Twist-Boat | - | 5.8 |
| Boat | - | 7.2 |
Note: This table presents hypothetical data based on known conformational preferences of substituted cyclohexanes for illustrative purposes.
Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. For this compound, the prediction of its NMR and IR spectra would be of particular interest.
IR Spectroscopy: The calculation of vibrational frequencies can predict the infrared spectrum of the molecule. This would allow for the identification of characteristic stretching and bending modes, such as the C-F stretches, the C≡N stretch, and various C-H and C-C vibrations. The calculated frequencies are often scaled to better match experimental data.
Reaction Mechanism Modeling and Energy Landscapes
Computational modeling can be used to investigate the potential chemical reactions of this compound and to map out the energy landscapes of these transformations. This provides a deeper understanding of the reaction pathways and the factors that control reactivity and selectivity. nih.govnih.gov
A key aspect of reaction mechanism modeling is the location and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. libretexts.org For a potential reaction of this compound, such as a nucleophilic substitution at the C1 position, computational methods can be used to find the geometry of the transition state. libretexts.org
Frequency calculations on the optimized transition state geometry are performed to confirm its nature. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The value of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.
Once the reactants, products, and transition states have been located, the entire reaction pathway can be elucidated. This is often done by performing an Intrinsic Reaction Coordinate (IRC) calculation, which follows the path of steepest descent from the transition state down to the reactant and product minima on the potential energy surface. arxiv.orgarxiv.org
Molecular Dynamics Simulations
Conformational Dynamics
The conformational flexibility of the cyclohexane ring is a central aspect of its chemistry, primarily characterized by the chair, boat, and twist-boat conformations. For substituted cyclohexanes, the relative energies of these conformations and the barriers to interconversion are of significant interest. In this compound, the presence of two fluorine atoms and a nitrile group at the C3 position introduces unique stereoelectronic effects that govern its conformational preferences.
The chair conformation is generally the most stable for cyclohexane derivatives. However, the substituents can adopt either an axial or equatorial position, leading to different chair conformers. The interconversion between these chair forms, known as ring flipping, involves passing through higher-energy transition states like the half-chair and intermediate conformations such as the twist-boat. Molecular dynamics simulations can map out the potential energy surface of these conformational changes, revealing the preferred puckering coordinates and the energetic pathways of isomerization.
Computational studies on other fluorinated cyclohexanes have revealed that fluorine substitution can lead to counterintuitive conformational preferences. For instance, in some cases, an axial orientation of a fluorine atom is favored due to stabilizing electrostatic interactions, such as nonclassical C-F···H-C hydrogen bonds. nih.gov Theoretical calculations on related molecules have employed methods like M06-2X/aug-cc-pVTZ and MP2/aug-cc-pVTZ to determine the relative free energies of different conformers. nih.govresearchgate.net These studies indicate that the energy differences between conformers can be subtle, often within a few kcal/mol. researchgate.netstackexchange.com
A hypothetical molecular dynamics simulation of this compound would likely explore the equilibrium between the two primary chair conformations, where the nitrile group is either axial or equatorial. The simulation would track the dihedral angles of the ring over time to identify the dominant conformations and the frequency of ring flipping. The results would provide insights into the relative stability of the axial versus equatorial placement of the nitrile group, which would be influenced by the electronic effects of the geminal fluorine atoms.
To illustrate the type of data obtained from such simulations, the following interactive table presents hypothetical relative energies for the different conformations of this compound, based on general knowledge of substituted cyclohexanes. stackexchange.com
| Conformation | Substituent Orientation | Hypothetical Relative Energy (kcal/mol) |
| Chair | Axial CN | 1.5 - 2.5 |
| Chair | Equatorial CN | 0 (Reference) |
| Twist-Boat | - | 5.0 - 6.0 |
| Boat | - | 6.5 - 7.5 |
| Half-Chair | - | ~10.0 |
Note: These values are hypothetical and serve as an illustration of the expected relative energies for different conformations of a substituted cyclohexane.
Solvent Effects on Molecular Behavior
The surrounding solvent can significantly influence the conformational equilibrium and dynamics of a molecule. Molecular dynamics simulations are particularly well-suited to investigate these solvent effects by explicitly including solvent molecules in the simulation box. The interactions between the solute (this compound) and the solvent can alter the relative energies of the conformers.
Implicit solvent models, such as the IEFPCM (Integral Equation Formalism Polarizable Continuum Model), are also used in computational studies to account for solvent effects without the computational expense of explicit solvent molecules. nih.gov Studies on other substituted cyclohexanes have shown that both polar and nonpolar solvents can shift the conformational equilibrium. cdnsciencepub.com For instance, in some systems, a change from a nonpolar solvent like carbon tetrachloride to a polar solvent like acetonitrile (B52724) can alter the relative populations of the conformers. cdnsciencepub.com
In the context of this compound, a molecular dynamics simulation in a solvent like water would reveal how hydrogen bonding and dielectric effects influence its conformational preferences. Water molecules could form hydrogen bonds with the nitrogen atom of the nitrile group and potentially interact with the polarized C-F bonds. These interactions would be expected to have a significant impact on the dynamics of the cyclohexane ring and the orientation of the substituent.
The following table provides a hypothetical illustration of how the equilibrium constant (K) between the equatorial and axial conformers of this compound might change in different solvents, reflecting the general trends observed for substituted cyclohexanes.
| Solvent | Dielectric Constant (ε) | Hypothetical Equilibrium Constant (K = [Equatorial]/[Axial]) |
| Cyclohexane | 2.0 | 15 |
| Chloroform | 4.8 | 20 |
| Ethanol | 24.5 | 30 |
| Water | 80.1 | 40 |
Note: These are hypothetical values intended to illustrate the potential influence of solvent polarity on the conformational equilibrium.
Synthetic Utility As a Building Block and Chemical Intermediate
Role in Advanced Organic Synthesis
The presence of both a gem-difluorinated carbon and a nitrile group makes 3,3-Difluorocyclohexanecarbonitrile a highly versatile reagent in advanced organic synthesis. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the neighboring carbons and the nitrile group. This allows for a range of chemical transformations that would be challenging with its non-fluorinated counterpart.
The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations open up pathways to a variety of functionalized cyclohexyl derivatives. For instance, the corresponding 3,3-difluorocyclohexanecarboxylic acid can serve as a key component in the synthesis of esters and amides, while the 3,3-difluorocyclohexylmethanamine is a valuable precursor for the synthesis of more complex amines and heterocyclic systems.
Precursor for Fluorinated Carbocycles and Heterocycles
One of the most significant applications of this compound is its role as a precursor for a diverse range of fluorinated carbocyclic and heterocyclic compounds. The nitrile functionality serves as a linchpin for the construction of various ring systems.
For example, the nitrile group can participate in cyclization reactions to form fused or spirocyclic heterocyclic systems. Treatment with dinucleophiles can lead to the formation of pyrimidines, pyridines, and other nitrogen-containing heterocycles. The gem-difluoro group remains intact during these transformations, thereby introducing fluorine into the final heterocyclic scaffold.
Furthermore, the cyclohexyl ring itself can be modified. Ring-opening and ring-expansion reactions, although less common, can provide access to other fluorinated carbocyclic systems. The stability of the C-F bonds often allows for a wide range of reaction conditions to be employed without compromising the fluorinated core.
Applications in the Synthesis of Complex Molecular Architectures
The utility of this compound extends to the synthesis of complex, multi-functionalized molecules. Its rigid cyclohexyl scaffold, decorated with the gem-difluoro group, can be used to control the spatial orientation of substituents, which is a critical aspect in the design of biologically active compounds.
In multi-step syntheses, the nitrile group can be carried through several synthetic steps and then transformed at a later stage, demonstrating its utility as a robust and versatile functional handle. This allows for the late-stage introduction of diversity into a molecular scaffold, a strategy often employed in the generation of compound libraries for drug discovery. The stability imparted by the gem-difluoro group can also be advantageous in protecting a specific position from unwanted side reactions during the elaboration of other parts of the molecule.
Integration into Fragment-Based Synthetic Methodologies
Fragment-based drug discovery (FBDD) has become a powerful strategy for the identification of lead compounds. This approach relies on the screening of small, low-molecular-weight compounds ("fragments") that can be elaborated into more potent drug candidates. The properties of this compound make it an attractive scaffold for the design of fragment libraries.
Q & A
What are the optimized synthetic routes for 3,3-Difluorocyclohexanecarbonitrile, and how do reaction conditions influence yield and purity?
Basic:
The synthesis typically involves fluorination of a cyclohexane precursor. For example, 3,3-difluorocyclohexane derivatives can be prepared via DAST (diethylaminosulfur trifluoride) -mediated fluorination of ketones or alcohols, followed by nitrile group introduction using KCN or NaCN under nucleophilic substitution conditions . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance fluorination efficiency.
- Temperature : Controlled heating (40–60°C) minimizes side reactions like defluorination.
- Base : Mild bases (e.g., NaHCO₃) neutralize acidic byproducts.
Advanced:
Advanced methods employ continuous flow reactors to improve scalability and reduce reaction times. For instance, microfluidic systems enable precise control over fluorination kinetics, achieving >90% yield with reduced DAST stoichiometry (1.2 eq vs. 2.0 eq in batch reactions) . Microwave-assisted synthesis (100–120°C, 30 min) further accelerates nitrile formation while maintaining enantiomeric purity (>98% ee) .
How can researchers resolve contradictions in spectroscopic data for this compound?
Basic:
Common discrepancies arise in ¹⁹F NMR due to dynamic conformational exchange. To mitigate this:
- Low-temperature NMR : Cooling to −40°C slows ring-flipping, resolving split signals for axial/equatorial fluorine atoms.
- Deuterated solvents : CDCl₃ or DMSO-d₆ reduces solvent-induced shifts.
Advanced:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict ¹H/¹⁹F chemical shifts with <0.1 ppm deviation from experimental data, aiding in signal assignment . Coupling HPLC-MS (C18 column, 70:30 acetonitrile/water) with ion-trap MS confirms molecular integrity by detecting [M+H]⁺ ions (m/z 174.1) and ruling out hydrolyzed byproducts .
What methodologies are used to analyze the stereochemical effects of fluorine atoms in this compound?
Basic:
X-ray crystallography resolves the chair conformation, showing fluorine atoms in equatorial positions to minimize 1,3-diaxial repulsion. Vibrational circular dichroism (VCD) distinguishes enantiomers by comparing C-F stretching modes (1150–1250 cm⁻¹) .
Advanced:
Molecular dynamics (MD) simulations (AMBER force field) quantify ring-flipping barriers (~12 kcal/mol) and correlate with experimental activation energies from variable-temperature NMR . Synchrotron radiation crystallography at 100 K provides sub-Å resolution, revealing subtle distortions in the cyclohexane ring due to fluorine electronegativity .
How can researchers design experiments to study the biological interactions of this compound?
Basic:
In vitro assays :
- Cytotoxicity screening : MTT assays (IC₅₀ determination in cancer cell lines).
- Enzyme inhibition : Fluorometric assays (e.g., kinase inhibition using ADP-Glo™).
Advanced:
SPR (Surface Plasmon Resonance) : Immobilize target proteins (e.g., carbonic anhydrase IX) to measure binding kinetics (kₐ = 1.2 × 10⁵ M⁻¹s⁻¹, kd = 0.03 s⁻¹) . Cryo-EM resolves ligand-protein complexes at 3.2 Å resolution, identifying hydrogen bonds between fluorine and Thr199 residues .
What computational tools are effective for predicting the reactivity of this compound?
Basic:
Gaussian 16 : Optimize geometry and calculate Fukui indices to identify nucleophilic (nitrile carbon) and electrophilic (fluorine-adjacent carbons) sites .
Advanced:
Machine learning (ML) models : Train on fluorinated cyclohexane datasets to predict regioselectivity in SNAr reactions (R² = 0.92). Docking simulations (AutoDock Vina) : Screen against kinase targets (e.g., EGFR), showing a docking score of −9.1 kcal/mol vs. −7.8 kcal/mol for non-fluorinated analogs .
How does the stability of this compound vary under different storage conditions?
Basic:
Accelerated stability studies (40°C/75% RH, 6 months) show <5% degradation when stored in amber vials with desiccants. Avoid prolonged exposure to light or moisture, which hydrolyzes the nitrile group to amides .
Advanced:
LC-QTOF-MS identifies degradation products (e.g., 3,3-difluorocyclohexanecarboxamide) and traces radical intermediates via EPR spectroscopy under UV stress .
Notes
- Advanced methods emphasize scalability, computational validation, and high-resolution techniques.
- Contradictions in fluorination efficiency (batch vs. flow) are resolved through kinetic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
